1',2'-Dehydro Dicyclomine

USP system suitability chromatographic resolution HPLC method validation

1',2'-Dehydro Dicyclomine (CAS 109158-77-2), systematically named 2-(diethylamino)ethyl [1,1′-bi(cyclohexan)]-1′-ene-1-carboxylate, is a pharmacopoeia-specified organic impurity of the gastrointestinal antispasmodic drug dicyclomine hydrochloride (CAS 67-92-5). Designated as Dicycloverine EP Impurity B by the European Pharmacopoeia and Dicyclomine-1′-ene by the United States Pharmacopeia (USP), it carries the FDA UNII identifier K822F84XK4 and is recognized as a specified impurity in the USP Dicyclomine Hydrochloride monograph with an established acceptance criterion of not more than 0.5%.

Molecular Formula C19H33NO2
Molecular Weight 307.478
CAS No. 109158-77-2
Cat. No. B579996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',2'-Dehydro Dicyclomine
CAS109158-77-2
Synonyms1-(1-Cyclohexen-1-yl)-cyclohexanecarboxylic Acid 2-(Diethylamino)ethyl Ester;  1-(1-Cyclohexen-1-yl)-cyclohexanecarboxylic Acid 2-Diethylaminoethyl Ester,
Molecular FormulaC19H33NO2
Molecular Weight307.478
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCCC1)C2=CCCCC2
InChIInChI=1S/C19H33NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h11H,3-10,12-16H2,1-2H3
InChIKeyAEQNGDNHIZGAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1',2'-Dehydro Dicyclomine (CAS 109158-77-2): A Pharmacopoeia-Defined Impurity Reference Standard for Dicyclomine HCl Quality Control


1',2'-Dehydro Dicyclomine (CAS 109158-77-2), systematically named 2-(diethylamino)ethyl [1,1′-bi(cyclohexan)]-1′-ene-1-carboxylate, is a pharmacopoeia-specified organic impurity of the gastrointestinal antispasmodic drug dicyclomine hydrochloride (CAS 67-92-5) . Designated as Dicycloverine EP Impurity B by the European Pharmacopoeia and Dicyclomine-1′-ene by the United States Pharmacopeia (USP), it carries the FDA UNII identifier K822F84XK4 and is recognized as a specified impurity in the USP Dicyclomine Hydrochloride monograph with an established acceptance criterion of not more than 0.5% [1]. The compound is characterized by a single double bond within one cyclohexyl ring (cyclohexenyl moiety), yielding a molecular formula of C19H33NO2 and a molecular weight of 307.47 g/mol, which structurally distinguishes it from the fully saturated parent drug (C19H35NO2, MW 309.5) [2]. It is supplied as a neat pale yellow to brown oil of approximately 90% purity and is intended exclusively for analytical research and pharmaceutical quality control applications, not for human therapeutic use .

Why Generic Substitution Is Unacceptable for 1',2'-Dehydro Dicyclomine as an Analytical Reference Standard


1',2'-Dehydro Dicyclomine cannot be generically substituted with other dicyclomine-related impurities or with the parent drug itself because the USP monograph assigns it a unique, impurity-specific relative response factor (RRF) of 2.9 at 215 nm—meaning it generates nearly threefold the UV detector response per unit mass compared to dicyclomine (RRF = 1.0) [1]. If a laboratory were to quantify this impurity using a default RRF of 1.0, the measured percentage would be underestimated by a factor of 2.9, potentially causing a batch to appear compliant when it actually exceeds the NMT 0.5% acceptance criterion [1]. Furthermore, the USP mandates a chromatographic resolution of not less than 2.0 between the dicyclomine parent peak and the dicyclomine-1′-ene impurity peak using the prescribed L7 column and acetonitrile-phosphate buffer (pH 7.5, 70:30) mobile phase; substitution with a non-pharmacopoeia reference material or a structurally distinct impurity such as Dicyclomine Related Compound A (CAS 60263-54-9, which possesses a free carboxylic acid group instead of the diethylaminoethyl ester) will fail to meet this system suitability requirement [1] . The quantitative evidence detailed below demonstrates that this impurity occupies a specific, non-interchangeable position within the pharmacopoeial impurity profile of dicyclomine hydrochloride.

1',2'-Dehydro Dicyclomine (CAS 109158-77-2): Quantitative Differential Evidence Guide for Scientific Procurement


USP Monograph Resolution Requirement: Dicyclomine-1′-ene vs. Dicyclomine Parent Peak Separation

The USP Dicyclomine Hydrochloride monograph mandates a resolution of not less than (NLT) 2.0 between the dicyclomine parent peak and the dicyclomine-1′-ene impurity peak as a system suitability requirement for the Organic Impurities test. This resolution specification is enforced using a 4.6-mm × 15-cm L7 column (3.5-µm packing), UV detection at 215 nm, a mobile phase of acetonitrile and phosphate buffer (70:30, pH 7.5), a flow rate of 1 mL/min, and a 50-µL injection volume [1]. The USP further notes that the official USP Dicyclomine Hydrochloride Reference Standard (RS) intrinsically contains dicyclomine-1′-ene as a minor component, enabling laboratories to verify resolution directly from the standard stock solution [1]. No other impurity reference standard—including Dicyclomine Related Compound A (a hydrolytic degradant with a free carboxylic acid)—is specified for this resolution check, making 1′,2′-Dehydro Dicyclomine the sole compound against which this critical system suitability parameter is defined [1].

USP system suitability chromatographic resolution HPLC method validation peak purity

Relative Response Factor (RRF) of 2.9: Quantitation Bias Risk When Using Uncorrected Peak Area

The USP Organic Impurities procedure for dicyclomine hydrochloride assigns a relative response factor (RRF) of 2.9 to dicyclomine-1′-ene at the detection wavelength of 215 nm, as published in Table 1 of the monograph [1]. This means that per unit mass, the impurity produces a UV absorbance signal that is 2.9 times greater than that of the dicyclomine parent drug (implicit RRF = 1.0). The quantitation formula explicitly divides the raw peak area ratio by this RRF (Result = (rᵤ/rₛ) × (Cₛ/Cᵤ) × (1/F) × 100, where F = 2.9 for the impurity) [1]. If an analyst inadvertently omits this correction factor—for example, by applying a generic area-percent method or assuming an RRF of 1.0—the measured impurity content would be overestimated by 290% of the true value, risking false batch rejection. Conversely, the acceptance criterion of NMT 0.5% for this specific impurity, when properly corrected using RRF = 2.9, establishes a regulatory threshold that is 5 times higher than the NMT 0.10% limit for any individual unspecified impurity, reflecting a scientifically justified, impurity-specific risk assessment [1].

relative response factor UV detection impurity quantitation ICH Q3A

Relative Retention Time (RRT) of 0.8: Chromatographic Position Differentiating Dicyclomine-1′-ene from All Other Specified Impurities

Under the USP Organic Impurities chromatographic conditions (L7 column, acetonitrile:phosphate buffer pH 7.5, 70:30), dicyclomine-1′-ene elutes at a relative retention time (RRT) of 0.8 relative to the dicyclomine parent peak (RRT = 1.0) [1]. This places the impurity peak before the parent drug peak, which is consistent with the lower hydrophobicity conferred by the cyclohexenyl double bond compared to the fully saturated dicyclohexyl system of the parent. Table 1 of the monograph lists only dicyclomine-1′-ene as a named, specified impurity with defined RRT and RRF parameters; all other potential impurities are categorized as unspecified and default to an RRF of 1.0 and RRT values that must be empirically determined by each laboratory [1]. In contrast, Dicyclomine Related Compound A (the hydrolyzed free acid, CAS 60263-54-9) is determined using a separate, dedicated HPLC method (Section 4.2 of the monograph) with a different mobile phase (acetonitrile:buffer 55:45, pH 3.5), different column dimensions, and a separate acceptance criterion of NMT 0.20%—meaning it is chromatographically orthogonal to dicyclomine-1′-ene and cannot serve as a retention time marker for the Organic Impurities test [1].

relative retention time HPLC peak identification impurity profiling pharmacopoeia monograph

Differential Regulatory Acceptance Threshold: 0.50% vs. 0.20% vs. 0.10% — Impurity-Specific Risk Tiering

The USP Dicyclomine Hydrochloride monograph establishes three distinct regulatory acceptance tiers that reflect differential qualification statuses: (i) dicyclomine-1′-ene (1′,2′-Dehydro Dicyclomine) — NMT 0.50%, the most permissive specified impurity limit; (ii) dicyclomine related compound A — NMT 0.20%; and (iii) any individual unspecified impurity — NMT 0.10% [1]. The total impurities from the combined Organic Impurities test (Section 4.1) and Limit of Dicyclomine Related Compound A test (Section 4.2) must not exceed 0.70% [1]. This tiered approach indicates that dicyclomine-1′-ene has been qualified at the 0.50% level, consistent with ICH Q3A(R2) guidelines which permit higher specification limits for impurities with established toxicological qualification data. The Veeprho impurities catalog corroborates that pharmacopoeial and non-pharmacopoeial dicyclomine impurity reference standards are essential for toxicological qualification and regulatory submission, supporting ANDA and DMF filings . The 5-fold difference between the specified impurity limit (0.50%) and the unspecified impurity limit (0.10%) underscores that dicyclomine-1′-ene has undergone a distinct regulatory qualification pathway that cannot be extrapolated to other impurities.

acceptance criteria ICH Q3A qualification impurity threshold regulatory specification

Structural Differentiation: Cyclohexenyl Double Bond Confers Distinct Physicochemical and Chromatographic Properties

1′,2′-Dehydro Dicyclomine (C19H33NO2, MW 307.47) differs from the parent drug dicyclomine (C19H35NO2, MW 309.5 as the free base) by the formal loss of two hydrogen atoms, resulting from the presence of a double bond in one of the two cyclohexyl rings, which converts a cyclohexyl moiety into a cyclohexenyl moiety [1] [2]. This structural modification has measurable consequences: (i) a reduction in molecular weight of approximately 2.0 Da (307.47 vs. 309.50 for the free base); (ii) altered hydrophobicity that drives the earlier-eluting chromatographic behavior (RRT = 0.8) on reversed-phase HPLC; (iii) a difference in UV absorptivity at 215 nm, presumably due to the introduction of the α,β-unsaturated ester chromophore system, which accounts for the elevated RRF of 2.9 [3]. The compound is supplied as a pale yellow to brown oil at approximately 90% purity by vendors such as Delta-B (≥95% purity) and Alfa Chemistry (~90%), with storage specifications of 2–8°C under inert atmosphere and protection from light, reflecting the potential for oxidative degradation of the electron-rich cyclohexenyl double bond [4] . In contrast, the parent drug dicyclomine hydrochloride is a white crystalline solid with well-established stability under ambient storage conditions [2].

molecular structure physicochemical properties chromatographic behavior impurity synthesis

Dual Pharmacopoeial Identity: Recognized as EP Impurity B and USP Dicyclomine-1′-ene with UNII Registration

1′,2′-Dehydro Dicyclomine holds formal identity in two major pharmacopoeias: it is designated as Dicycloverine EP Impurity B (European Pharmacopoeia) and Dicyclomine-1′-ene (United States Pharmacopeia) [1] [2]. Additionally, it has been assigned the FDA Unique Ingredient Identifier (UNII) K822F84XK4, which enables unambiguous substance tracking across regulatory submissions, ANDA filings, and pharmacovigilance databases [1]. The NCATS Inxight database confirms that this substance is linked to both EP and USP chromatographic purity methods as a parent-to-impurity relationship [1]. Multiple commercial suppliers—including Pharmaffiliates, ClearSynth, SynZeal, and Veeprho—offer this compound as a pharmacopoeial impurity reference standard with Certificates of Analysis (COA) that include NMR, MS, HPLC purity, and structural characterization data compliant with ICH and pharmacopoeial guidelines [3] [4]. This dual pharmacopoeial recognition and regulatory registration mean that the compound is mandatory for any pharmaceutical manufacturer seeking to file dicyclomine hydrochloride drug products in both European and U.S. markets; no other impurity reference material can satisfy both EP and USP requirements simultaneously.

pharmacopoeia harmonization regulatory submission ANDA reference standard traceability

1',2'-Dehydro Dicyclomine: Evidence-Based Research and Industrial Application Scenarios


USP-Compliant Organic Impurities Testing for Dicyclomine HCl Drug Substance and Drug Product Release

Pharmaceutical quality control laboratories performing USP monograph testing for dicyclomine hydrochloride must use 1′,2′-Dehydro Dicyclomine as the reference standard for peak identification (RRT 0.8) and system suitability verification (resolution NLT 2.0 between dicyclomine and dicyclomine-1′-ene) [1]. The monograph-specified RRF of 2.9 must be applied to correct the raw peak area; laboratories should verify this RRF using their own authentic sample of the impurity reference material [1]. The reporting threshold is 0.05%, and the acceptance criterion is NMT 0.50% for this specified impurity, with total impurities (including Related Compound A) not exceeding 0.70% [1]. This application scenario is mandatory for every batch release of dicyclomine hydrochloride drug substance and finished dosage forms (tablets, capsules, oral solution, injection) intended for the U.S. market.

HPLC Method Development and Validation for ANDA/DMF Regulatory Submissions

For generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for dicyclomine hydrochloride products, 1′,2′-Dehydro Dicyclomine is an essential component of the impurity method validation package [1]. The RP-HPLC method described in the USP monograph—using an L7 column (4.6-mm × 15-cm, 3.5-µm), acetonitrile:phosphate buffer pH 7.5 (70:30) at 1 mL/min, with UV detection at 215 nm—must be validated for specificity by demonstrating baseline resolution (NLT 2.0) between the parent drug and the impurity peak [2]. Recent publications confirm that adapting the USP API monograph method for capsule formulations requires systematic optimization of column type, diluent composition, mobile phase pH, and flow rate, with the dicyclomine-1′-ene peak serving as a critical resolution marker throughout method development . The validated method must also demonstrate accuracy, precision, linearity, and robustness per ICH Q2(R1) guidelines, with 1′,2′-Dehydro Dicyclomine used as the primary specified impurity reference for spike-recovery experiments at the 0.05% (reporting threshold) to 0.50% (specification limit) range .

Stability-Indicating Assay Development and Forced Degradation Studies

1′,2′-Dehydro Dicyclomine serves as a key marker compound in stability-indicating HPLC method development for dicyclomine hydrochloride formulations [1]. Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions may generate this impurity as a degradation product; its identification and quantitation using the authentic reference standard are essential for establishing mass balance and demonstrating method specificity [1]. Published stability-indicating methods for dicyclomine hydrochloride confirm that degradation products formed under various stress conditions must be chromatographically resolved from both the parent drug and the internal standard, with the dicyclomine-1′-ene peak (RRT 0.8) serving as a critical separation benchmark [2]. Long-term and accelerated stability studies conducted per ICH Q1A(R2) guidelines require monitoring of this specified impurity against its NMT 0.50% acceptance criterion throughout the product shelf life .

Impurity Qualification and Toxicological Assessment for Global Regulatory Filings

The tiered acceptance criteria in the USP monograph—NMT 0.50% for dicyclomine-1′-ene, NMT 0.20% for Related Compound A, and NMT 0.10% for unspecified impurities—reflect a formal qualification of this impurity at the 0.50% threshold, consistent with ICH Q3A(R2) and Q3B(R2) guidelines [1]. Pharmaceutical companies pursuing regulatory approval in multiple jurisdictions (FDA, EMA, PMDA) must procure authentic 1′,2′-Dehydro Dicyclomine to support impurity qualification studies, including (Q)SAR assessments for genotoxicity and, if required, in vitro mutagenicity testing (e.g., Ames test) per ICH M7(R2) [1]. The compound's dual EP/USP identity and UNII registration (K822F84XK4) facilitate its use in global regulatory dossiers, enabling cross-referencing between European and U.S. submissions without the need for re-characterization [2]. Commercial suppliers provide the compound with full Certificates of Analysis including NMR, MS, and HPLC purity data that meet the documentation requirements for Drug Master Files (DMFs) and ANDA impurity method validation sections .

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